molecular formula C9H13NO2 B1377509 2-(Tert-butoxy)pyridin-3-ol CAS No. 1243404-19-4

2-(Tert-butoxy)pyridin-3-ol

Cat. No.: B1377509
CAS No.: 1243404-19-4
M. Wt: 167.2 g/mol
InChI Key: SKXQQKOPAZBPJR-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)pyridin-3-ol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The tert-butoxy group attached to the pyridine ring enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)pyridin-3-ol typically involves the reaction of pyridine derivatives with tert-butyl alcohol under specific conditions. One common method is the alkylation of pyridin-3-ol with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxy)pyridin-3-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyl)pyridin-3-ol: Similar structure but with a tert-butyl group instead of tert-butoxy.

    2-(Methoxy)pyridin-3-ol: Contains a methoxy group instead of tert-butoxy.

    2-(Ethoxy)pyridin-3-ol: Contains an ethoxy group instead of tert-butoxy.

Uniqueness

2-(Tert-butoxy)pyridin-3-ol is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it more suitable for specific applications in chemical synthesis and biological research compared to its similar compounds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8-7(11)5-4-6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXQQKOPAZBPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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